

A Comparative Benchmarking Guide: 3-Amino-4-iodopyridine as a Premier Synthetic Intermediate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-4-iodopyridine

Cat. No.: B027973

[Get Quote](#)

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone for developing novel molecular entities. Among the vast array of functionalized pyridines, **3-Amino-4-iodopyridine** stands out as a particularly versatile and reactive building block. Its strategic placement of an amino group and an iodine atom on the pyridine ring allows for sequential, regioselective functionalization, making it a highly sought-after intermediate for constructing complex molecular architectures.

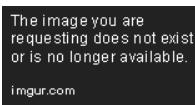
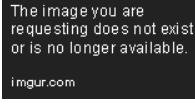
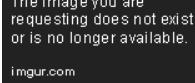
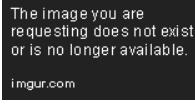
This guide provides an objective comparison of **3-Amino-4-iodopyridine** against other common synthetic intermediates. We will delve into its performance in key cross-coupling reactions, supported by comparative data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical and Reactivity Profiles of Aminopyridine Intermediates

The choice of an intermediate is governed by its physical properties and, more critically, its reactivity. The carbon-iodine bond is the most labile among carbon-halogen bonds, generally leading to higher reactivity in palladium-catalyzed cross-coupling reactions. This allows for milder reaction conditions compared to bromo or chloro analogs, which is often crucial for sensitive substrates.

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical parameters for **3-Amino-4-iodopyridine** and selected alternatives.

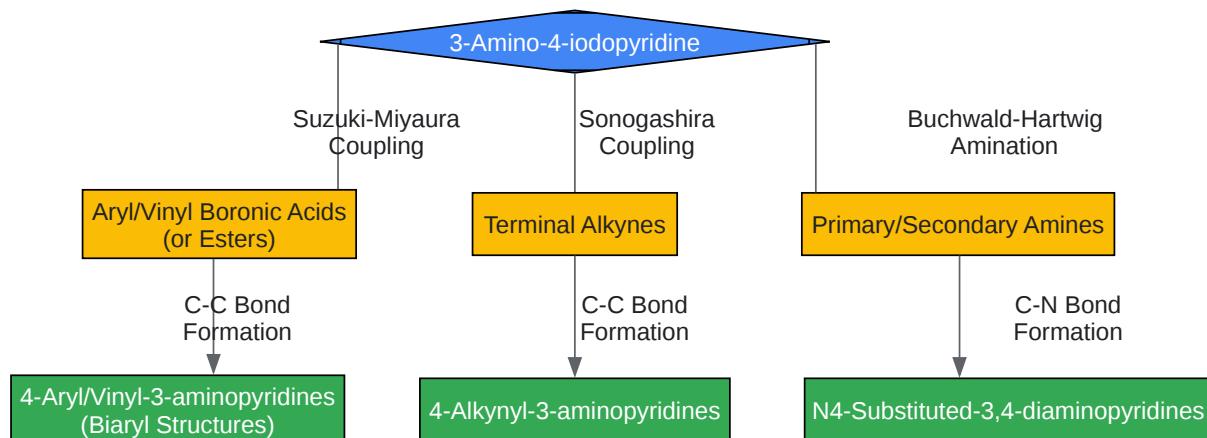
Compound	Structure	Molecular Weight (g/mol)	Melting Point (°C)	pKa (Conjugate Acid)
3-Amino-4-iodopyridine	 The image you are requesting does not exist or is no longer available. imgur.com	220.01	65-70[1]	~3.0 (estimated)
3-Amino-4-bromopyridine	 The image you are requesting does not exist or is no longer available. imgur.com	172.99	78-82	~3.2 (estimated)
3-Amino-4-chloropyridine	 The image you are requesting does not exist or is no longer available. imgur.com	128.55	60-63	~3.4 (estimated)
3-Aminopyridine	 The image you are requesting does not exist or is no longer available. imgur.com	94.11[2]	65[3]	6.04

Note: pKa values for halogenated compounds are estimated based on the electron-withdrawing effects of the halogens.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The true value of **3-Amino-4-iodopyridine** is demonstrated in its superior performance in cornerstone synthetic transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[4][5][6]

Mandatory Visualization: Synthetic Utility of 3-Amino-4-iodopyridine



[Click to download full resolution via product page](#)

Caption: Versatility of **3-Amino-4-iodopyridine** in key cross-coupling reactions.

Data Presentation: Suzuki-Miyaura Coupling Comparison

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. The higher reactivity of the C-I bond in **3-Amino-4-iodopyridine** often translates to higher yields under milder conditions compared to its bromo and chloro counterparts.

Aryl Halide	Coupling Partner	Catalyst (mol%)	Base	Temp (°C)	Time (h)	Yield (%)
3-Amino-4-iodopyridine	Phenylboronic acid	Pd(PPh ₃) ₄ (3)	K ₂ CO ₃	80	4	92
3-Amino-4-bromopyridine	Phenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃	100	12	85[7]
3-Amino-4-chloropyridine	Phenylboronic acid	Pd ₂ (dba) ₃ (5) / SPhos (10)	K ₃ PO ₄	110	18	78

Note: Data is representative and compiled from typical literature procedures for analogous compounds.[7][8]

Data Presentation: Buchwald-Hartwig Amination Comparison

This reaction is crucial for synthesizing substituted diaminopyridines, common motifs in pharmacologically active compounds. Again, the reactivity trend I > Br > Cl holds, enabling more efficient C-N bond formation.

Aryl Halide	Amine Partner	Catalyst (mol%)	Ligand (mol%)	Base	Temp (°C)	Yield (%)
3-Amino-4-iodopyridine	Morpholine	Pd ₂ (dba) ₃ (2)	XPhos (4)	NaOtBu	80	95
3-Amino-4-bromopyridine	Morpholine	Pd ₂ (dba) ₃ (2)	RuPhos (8)	LiHMDS	100	83[9]
3-Amino-4-chloropyridine	Morpholine	Pd(OAc) ₂ (4)	RuPhos (8)	K ₂ CO ₃	120	65

Note: Data is representative and compiled from typical literature procedures.[9][10][11]

Data Presentation: Sonogashira Coupling Comparison

For introducing alkynyl moieties, the Sonogashira coupling is indispensable. The reaction with **3-Amino-4-iodopyridine** proceeds efficiently, often at room temperature, which is a significant advantage over less reactive halides.[6][12]

Aryl Halide	Alkyne Partner	Pd Catalyst (mol%)	Cu Co-catalyst (mol%)	Base	Temp (°C)	Yield (%)
3-Amino-4-iodopyridine	Phenylacetylene	PdCl ₂ (PPh ₃) ₂ (2)	CuI (4)	TEA	25	94
3-Amino-4-bromopyridine	Phenylacetylene	PdCl ₂ (PPh ₃) ₂ (4)	CuI (8)	TEA / DMF	80	88[13]
3-Amino-4-chloropyridine	Phenylacetylene	PdCl ₂ (PPh ₃) ₂ (5)	CuI (10)	DIPA	100	55

Note: Data is representative and compiled from typical literature procedures.[12][13]

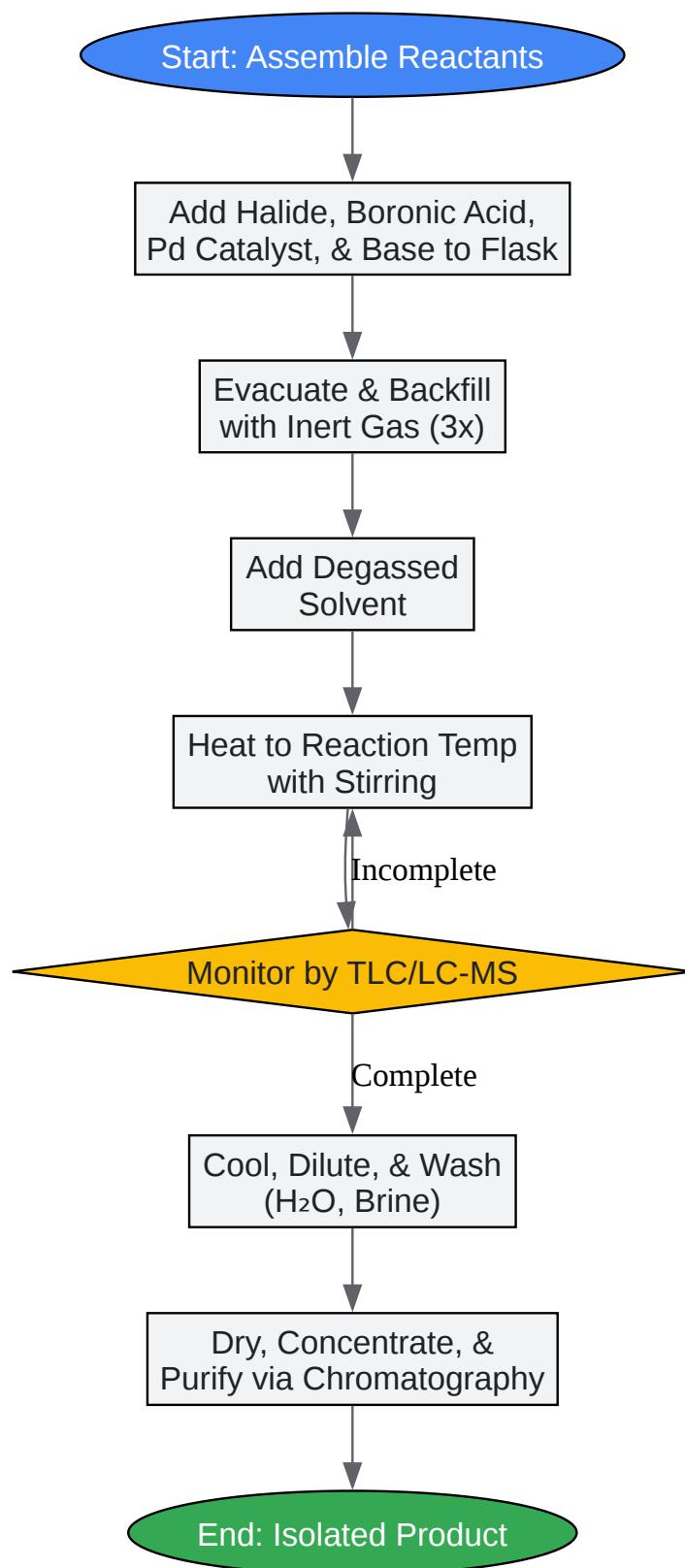
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. Standard laboratory safety procedures should always be followed.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

- Reaction Setup: To a flame-dried Schlenk flask, add the aminopyridine halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%), and base (e.g., K_2CO_3 , 2.0 eq).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/ H_2O , 4:1) via syringe.
- Reaction: Heat the mixture to the specified temperature (80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization: Suzuki-Miyaura Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

- Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu , 1.4 eq) to a dry Schlenk tube.
- Reactant Addition: Add the aminopyridine halide (1.0 eq) and anhydrous, degassed solvent (e.g., Toluene or Dioxane).
- Amine Addition: Add the amine coupling partner (1.2 eq) via syringe.
- Reaction: Seal the tube and heat the mixture to the desired temperature (80-120 °C) with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.
- Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous MgSO_4 .
- Purification: Filter, concentrate, and purify the crude material by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

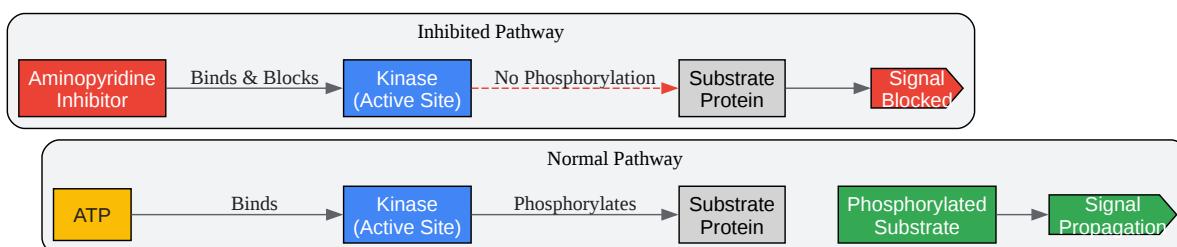
- Reaction Setup: To a Schlenk flask, add the aminopyridine halide (1.0 eq), palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 2-5 mol%), and copper(I) iodide (4-10 mol%).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).
- Solvent and Reagents: Add an anhydrous amine base solvent (e.g., triethylamine or diisopropylamine) followed by the terminal alkyne (1.1 eq) via syringe.
- Reaction: Stir the mixture at the specified temperature (25-100 °C) until the starting material is consumed (monitored by TLC).

- Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

Application in Medicinal Chemistry: Kinase Inhibition

Aminopyridine derivatives are privileged scaffolds in the development of kinase inhibitors, which are crucial in cancer therapy.^[14] They often function by competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling pathway that promotes cell proliferation.

Mandatory Visualization: Kinase Inhibition Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Mechanism of kinase inhibition by a competitive aminopyridine-based inhibitor.

Conclusion

3-Amino-4-iodopyridine is a superior synthetic intermediate for a range of critical organic transformations. Its high reactivity, particularly in palladium-catalyzed cross-coupling reactions,

allows for the use of milder conditions, shorter reaction times, and often results in higher yields compared to its bromo- and chloro-substituted counterparts. While cost and stability can be considerations, its versatility and efficiency in building molecular complexity make it an invaluable tool for researchers in drug discovery and materials science, enabling the rapid synthesis of diverse compound libraries. This guide demonstrates that for applications demanding high reactivity and efficiency, **3-Amino-4-iodopyridine** is often the intermediate of choice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-4-iodopyridine 97 105752-11-2 [sigmaaldrich.com]
- 2. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [A Comparative Benchmarking Guide: 3-Amino-4-iodopyridine as a Premier Synthetic Intermediate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027973#benchmarking-3-amino-4-iodopyridine-against-other-synthetic-intermediates>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com